

Trequinsin hydrochloride solubility and stability

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Compound of Interest

Compound Name: *Trequinsin*

Cat. No.: *B1217036*

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An In-depth Technical Guide on the Solubility and Stability of **Trequinsin** Hydrochloride

This technical guide provides a comprehensive overview of the solubility and stability of **Trequinsin** hydrochloride, a potent phosphodiesterase 3 (PDE3) inhibitor. The information is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental methodologies, and visual representations of key processes and pathways.

Solubility Profile

Trequinsin hydrochloride exhibits varied solubility in different solvents. The following table summarizes the available quantitative solubility data.

Table 1: Solubility of **Trequinsin** Hydrochloride

Solvent	Maximum Concentration	Molar Concentration
DMSO	44.2 mg/mL	100 mM
Ethanol	44.2 mg/mL	100 mM
Water	Not specified	500 µM ^[1]

Stability Profile

The stability of **Trequinsin** hydrochloride is crucial for its handling, storage, and use in experimental settings.

Table 2: Stability and Storage of **Trequinsin** Hydrochloride

Form	Storage Condition	Duration	Notes
Solid	Desiccate at Room Temperature	Not specified	
Solid	10-30°C[1]	Not specified	
Solid	Desiccate at -20°C[2]	Not specified	
Stock Solution (in DMSO)	-20°C (Aliquot and freeze)[1]	Up to 6 months[1]	
Stock Solution (in DMSO)	-80°C (Sealed, away from moisture)	Up to 6 months[3]	Use within 1 month if stored at -20°C.[3]
Solution (General)	Not specified	Not specified	Long-term storage of solutions is not recommended; use soon after preparation.[2]

Experimental Protocols

While specific protocols for **Trequinsin** hydrochloride are not publicly available, this section outlines standard methodologies for determining solubility and stability applicable to such a compound.

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a widely recognized technique for determining the equilibrium solubility of a compound.[4][5]

Objective: To determine the saturation concentration of **Trequinsin** hydrochloride in a specific solvent at a controlled temperature.

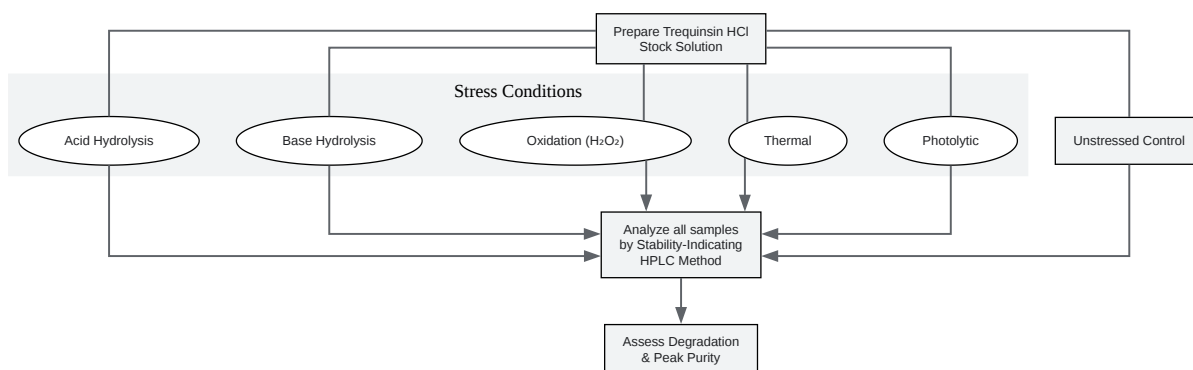
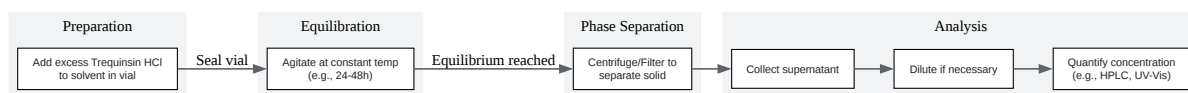
Materials:

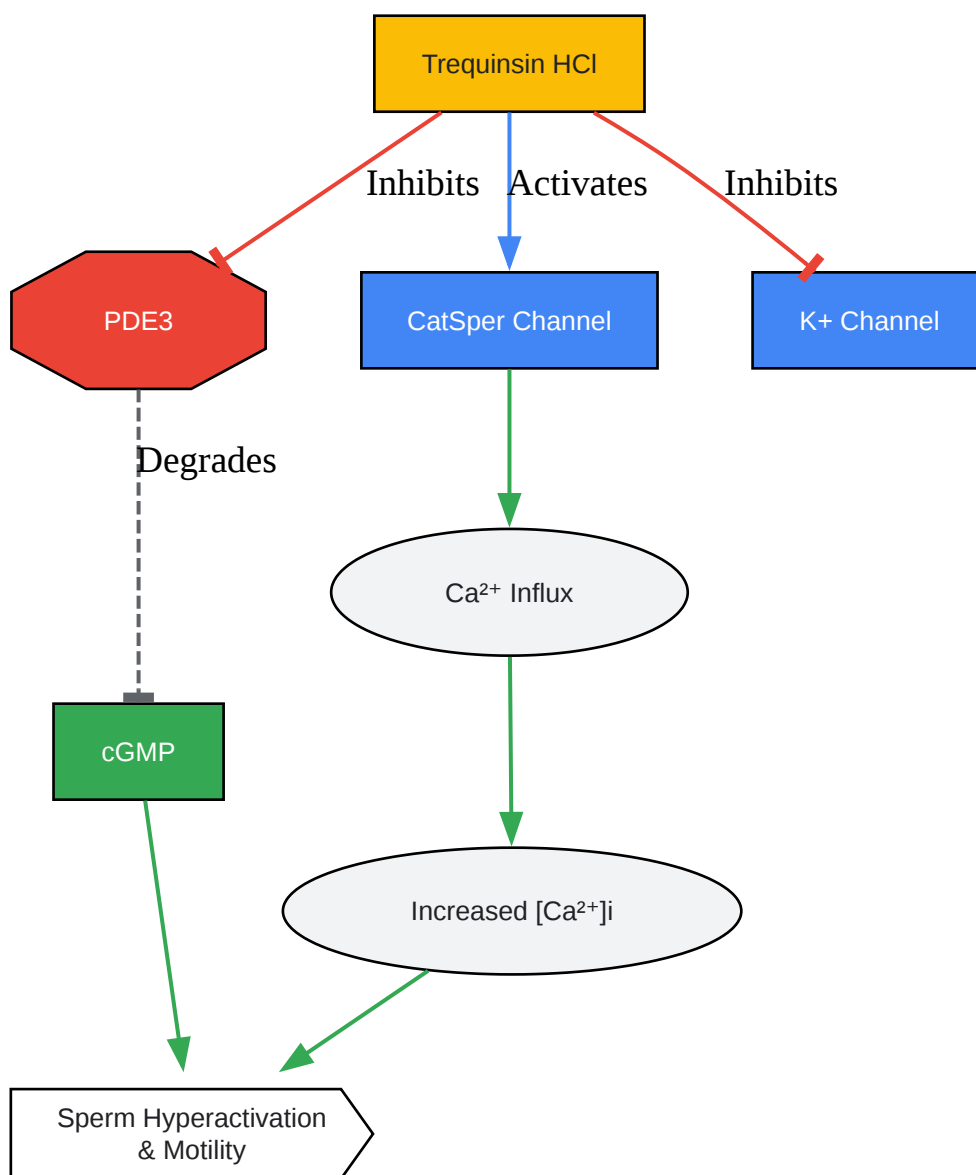
- **Trequinsin** hydrochloride powder
- Selected solvent (e.g., phosphate-buffered saline pH 7.4, water)
- Glass vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Analytical balance
- Calibrated pH meter
- High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

- Add an excess amount of **Trequinsin** hydrochloride to a vial containing a known volume of the selected solvent. This is to ensure that a saturated solution is formed.
- Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
- Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.^[5] The presence of undissolved solid should be visible.
- After agitation, allow the samples to settle. Separate the solid and liquid phases by centrifugation or filtration. This step is critical to avoid contamination of the supernatant with undissolved particles.^[5]
- Carefully collect an aliquot of the clear supernatant.
- Dilute the supernatant with the solvent as necessary to bring the concentration within the linear range of the analytical method.
- Quantify the concentration of **Trequinsin** hydrochloride in the diluted supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

- The calculated concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.





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